molecular formula C11H17N3O5 B12681779 Einecs 281-631-0 CAS No. 84000-74-8

Einecs 281-631-0

Cat. No.: B12681779
CAS No.: 84000-74-8
M. Wt: 271.27 g/mol
InChI Key: TVZLWEAKUQLGNV-UHFFFAOYSA-N
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Description

EINECS 281-631-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU between 1971 and 1981. Compounds within the EINECS inventory are characterized by well-defined chemical structures and validated physicochemical properties, enabling their use in predictive toxicology and environmental modeling .

Properties

CAS No.

84000-74-8

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

IUPAC Name

2-tert-butyl-4,6-dinitrophenol;methanamine

InChI

InChI=1S/C10H12N2O5.CH5N/c1-10(2,3)7-4-6(11(14)15)5-8(9(7)13)12(16)17;1-2/h4-5,13H,1-3H3;2H2,1H3

InChI Key

TVZLWEAKUQLGNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.CN

Origin of Product

United States

Preparation Methods

The synthesis of 2-tert-butyl-4,6-dinitrophenol, compound with methylamine (1:1), involves the nitration of tert-butylphenol followed by a reaction with methylamine. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce nitro groups into the aromatic ring. The resulting dinitrophenol is then reacted with methylamine to form the final compound .

Chemical Reactions Analysis

2-tert-butyl-4,6-dinitrophenol, compound with methylamine (1:1), undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-tert-butyl-4,6-dinitrophenol, compound with methylamine (1:1), involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Hypothetical Analogues

Property This compound (Hypothetical) Structural Analogue (Score 1.00) Functional Analogue (PFC)
Molecular Weight (Da) ~300 (estimated) 130.10 450–600
logP 2.5–3.5 1.2 4.5–6.0
Toxicity (LD50, oral) Predicted: 500–1000 mg/kg 750 mg/kg Not available

Table 2: RASAR Model Coverage for EINECS Compounds

Labeled Chemicals Covered EINECS Compounds Coverage Efficiency
1,387 33,000 95%

Research Findings

  • Chemical Space Coverage : EINECS compounds, including 281-631-0, occupy a broad physicochemical domain, with ERGO reference substances overlapping significantly in bioavailability-related properties .
  • Toxicity Prediction : RASAR models demonstrate that a small subset of labeled chemicals can predict hazards for >95% of EINECS substances, reducing reliance on animal testing .
  • Structural Similarity : High similarity scores (e.g., 1.00) between EINECS compounds and analogues validate the use of computational tools for hazard extrapolation .

Q & A

Q. What critical physicochemical properties of Einecs 281-631-0 should be characterized during preliminary experimental design?

Q. How can researchers formulate a testable hypothesis about the reactivity of this compound under varying pH conditions?

Methodological Answer: Begin with a literature review to identify gaps in existing reactivity studies. Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define variables (e.g., pH range, reaction kinetics). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the hypothesis, ensuring alignment with known chemical principles .

Q. What statistical methods are appropriate for analyzing baseline spectroscopic data of this compound?

Methodological Answer: Use descriptive statistics (mean, standard deviation) for spectral peak intensities. For comparative studies, apply t-tests or ANOVA to assess differences between experimental groups. Consult a statistician early to optimize sample size and minimize Type I/II errors .

Q. How should researchers design a controlled study to assess the compound’s stability under environmental stressors?

Methodological Answer: Implement a factorial design with variables like temperature, humidity, and light exposure. Use control groups for baseline comparisons and replicate experiments to account for variability. Document environmental conditions using calibrated sensors and validate results with accelerated stability testing protocols .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported thermal stability data for this compound?

Methodological Answer: Conduct differential scanning calorimetry (DSC) and TGA under identical experimental conditions to reconcile discrepancies. Perform meta-analysis of existing studies to identify confounding variables (e.g., heating rates, sample purity). Use multivariate regression to isolate factors influencing stability .

Q. How can interdisciplinary approaches enhance the study of this compound’s catalytic mechanisms?

Methodological Answer: Integrate computational chemistry (DFT simulations) with experimental kinetic studies to model reaction pathways. Validate predictions using in-situ spectroscopic techniques (e.g., NMR or FTIR). Collaborate with material scientists to correlate catalytic efficiency with structural properties .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Standardize synthetic protocols with detailed reaction parameters (e.g., stoichiometry, solvent purity). Use high-throughput automation for parallel synthesis and characterize intermediates via LC-MS. Implement open-science practices by sharing raw data and code repositories .

Q. How should researchers address ethical considerations in ecotoxicological studies involving this compound?

Methodological Answer: Follow institutional guidelines for ethical review of non-target organism exposure. Use in silico predictive models (e.g., QSAR) to minimize in vivo testing. Document compliance with the 3Rs (Replacement, Reduction, Refinement) and disclose conflicts of interest in publications .

Q. What advanced statistical models are suitable for analyzing dose-response relationships in toxicological assays?

Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to EC50/LC50 calculations. Use Bayesian hierarchical models to account for inter-experimental variability. Validate models with bootstrap resampling and sensitivity analysis .

Q. How can researchers optimize data management plans for long-term studies on this compound?

Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage. Use version-controlled databases (e.g., Git-LFS) and metadata standards (ISA-Tab). Include data-sharing agreements in collaboration contracts to ensure compliance with institutional policies .

Key Methodological Frameworks Referenced

  • PICO/FINER Criteria : For hypothesis refinement and feasibility assessment .
  • FAIR Data Principles : For reproducible data management .
  • 3Rs in Ethics : To guide ecotoxicological study design .
  • Multivariate Regression : For resolving data contradictions .

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